molecular formula C11H9N3O3 B2400033 6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one CAS No. 1215921-09-7

6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one

Cat. No.: B2400033
CAS No.: 1215921-09-7
M. Wt: 231.211
InChI Key: XUHCQOMNRQNSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one is a heterocyclic compound that contains both an isoxazole and an oxazinone ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one typically involves the formation of the isoxazole ring followed by the construction of the oxazinone ring. One common method involves the reaction of 5-aminoisoxazole with appropriate benzoxazinone precursors under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the compound.

    Substitution: Various substituents can be introduced into the compound through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one is unique due to its specific combination of the isoxazole and oxazinone rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(5-amino-1,2-oxazol-3-yl)-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c12-10-4-7(14-17-10)6-1-2-9-8(3-6)13-11(15)5-16-9/h1-4H,5,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHCQOMNRQNSKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C3=NOC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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